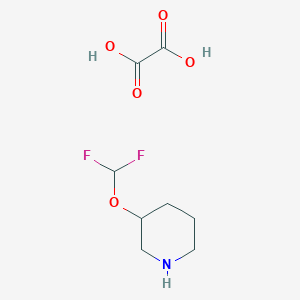

3-(Difluoromethoxy)piperidine oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

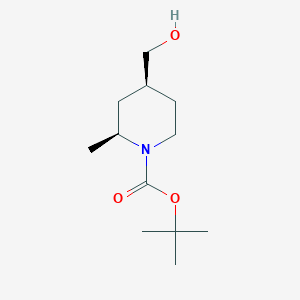

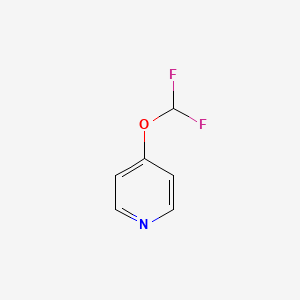

“3-(Difluoromethoxy)piperidine” is an organic compound . It’s a liquid at room temperature . The IUPAC name for this compound is 3-(difluoromethoxy)piperidine . The CAS number is 1240528-91-9 .

Molecular Structure Analysis

The molecular structure of “3-(Difluoromethoxy)piperidine” involves a six-membered ring with five carbon atoms and one nitrogen atom . The difluoromethoxy group is attached to the third carbon atom in the ring .Chemical Reactions Analysis

Piperidine acts as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis

“3-(Difluoromethoxy)piperidine” is a liquid at room temperature . It has a molecular weight of 151.16 . The InChI code for this compound is 1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2 .科学的研究の応用

Synthetic Chemistry Applications

Fluorinated piperidines, such as 3-alkoxy-4,4-difluoropiperidines, have been synthesized and utilized as important building blocks in agrochemical and pharmaceutical chemistry. These compounds are achieved through deoxofluorination and selective deprotection processes, indicating their versatility and importance in constructing complex molecules (Surmont et al., 2009).

Material Science and Catalysis

In the realm of material science, mixed-lanthanide metal-organic frameworks (M'LnMOFs) have been synthesized for use as ratiometric luminescent sensors for detecting temperature. These frameworks, incorporating oxalate as an ancillary ligand, demonstrate the role of fluorinated piperidines and related compounds in developing functional materials that respond to environmental stimuli (Yang et al., 2018).

Drug Discovery and Pharmaceutical Chemistry

Fluorinated piperidines are also explored for their pharmacological potentials. For instance, research into histamine H3 receptor ligands has shown that the rigidification of linkers in these molecules, through various moieties including fluorinated groups, can significantly enhance receptor affinity. This underscores the importance of fluorinated piperidines in designing more effective pharmaceutical agents (Wijtmans et al., 2010).

Imaging and Diagnostic Applications

The development of contrast agents for magnetic resonance imaging (MRI) further highlights the utility of fluorinated compounds in scientific research. Nitroxide radicals, which can participate in cellular redox reactions, have been investigated for their potential to act as MRI contrast agents that also exert antioxidant effects. The differential reduction rates of these radicals in various tissues offer a method for assessing intracellular redox status noninvasively (Hyodo et al., 2006).

Safety and Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the study and development of piperidine derivatives, including “3-(Difluoromethoxy)piperidine oxalate”, have significant potential for future research and applications .

特性

IUPAC Name |

3-(difluoromethoxy)piperidine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.C2H2O4/c7-6(8)10-5-2-1-3-9-4-5;3-1(4)2(5)6/h5-6,9H,1-4H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAXTSZYGPXOEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC(F)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240528-92-0 |

Source

|

| Record name | Piperidine, 3-(difluoromethoxy)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)

![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)

![1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3](/img/structure/B6319525.png)